L-Cystine N-carboxyanhydride
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Overview
Description
L-Cystine N-carboxyanhydride is a chemical compound used primarily in the synthesis of polypeptides. It is derived from L-cystine, an amino acid that contains a disulfide bond. This compound is particularly significant in the field of polymer chemistry due to its ability to form polypeptide chains through ring-opening polymerization. The unique properties of this compound make it a valuable tool in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Cystine N-carboxyanhydride is typically synthesized through the reaction of L-cystine with phosgene or triphosgene. The reaction involves the formation of a cyclic anhydride from the amino acid. The process is carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: L-Cystine N-carboxyanhydride undergoes several types of chemical reactions, including:
Ring-Opening Polymerization: This is the primary reaction for this compound, where the cyclic anhydride opens to form polypeptide chains.
Oxidation and Reduction: The disulfide bond in L-cystine can undergo oxidation and reduction reactions, which are important for the stability and functionality of the resulting polypeptides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the anhydride ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Ring-Opening Polymerization: Typically initiated by primary amines or metal catalysts under controlled temperatures.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and dithiothreitol for reduction.
Substitution Reactions: Nucleophiles such as triphenylphosphine are used under mild conditions to achieve the desired substitution.
Major Products:
Polypeptides: The primary product of ring-opening polymerization.
Oxidized or Reduced Forms of L-Cystine: Depending on the specific oxidation or reduction conditions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
L-Cystine N-carboxyanhydride has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polypeptides and other polymeric materials with specific properties.
Biology: Employed in the study of protein folding and stability, as well as in the development of biomaterials.
Medicine: Utilized in drug delivery systems, particularly for the targeted delivery of anti-tumor agents.
Industry: Applied in the production of biodegradable polymers and nanomaterials for various industrial applications.
Mechanism of Action
The mechanism of action of L-Cystine N-carboxyanhydride involves the ring-opening polymerization process, where the cyclic anhydride reacts with initiators to form polypeptide chains. The disulfide bond in L-cystine plays a crucial role in the stability and functionality of the resulting polymers. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in various applications.
Comparison with Similar Compounds
L-Cystine N-carboxyanhydride is unique due to its disulfide bond, which imparts specific properties to the resulting polypeptides. Similar compounds include:
L-Glutamic Acid N-carboxyanhydride: Used in the synthesis of polyglutamic acid.
L-Lysine N-carboxyanhydride: Utilized in the production of polylysine.
L-Phenylalanine N-carboxyanhydride: Employed in the synthesis of polyphenylalanine.
Compared to these compounds, this compound offers unique redox-responsive properties due to the presence of the disulfide bond, making it particularly valuable in applications requiring controlled release and stability.
Biological Activity
L-Cystine N-Carboxyanhydride (L-Cystine NCA) is a derivative of the amino acid cystine, widely studied for its role in the synthesis of polypeptides via ring-opening polymerization. This compound has shown significant potential in biomedical and pharmaceutical applications due to its unique chemical and biological properties.
1.1. Role in Protein and Peptide Synthesis
- Ring-Opening Polymerization (ROP): L-Cystine NCA is commonly used as a monomer in ROP to synthesize polypeptides. These polypeptides mimic natural proteins and can be functionalized to exhibit specific biological activities, such as drug delivery or antimicrobial effects .
- Stabilizing Protein Structures: L-Cystine contributes to protein stability through disulfide bridges, which are essential for maintaining tertiary and quaternary protein structures .
1.2. Antioxidant Properties
- Redox Reactions: The cysteine residue, derived from cystine, plays a crucial role in cellular redox reactions. It is involved in the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress by neutralizing reactive oxygen species (ROS) .
1.3. Drug Delivery Applications
- Nanocarriers: Polymers synthesized from L-Cystine NCA have been used to create nanocarriers for anticancer drugs like doxorubicin. These carriers exhibit controlled drug release under specific pH and redox conditions, making them suitable for targeted cancer therapy .
- Synergistic Therapies: Gold-embedded micelles based on poly(L-cysteine) have demonstrated combined chemo- and photothermal therapeutic effects against cancer cells .
2.1. Anticancer Applications
- Study on Breast Cancer Cell Lines: Nanoparticles (NPs) synthesized from L-Cystine NCA were loaded with doxorubicin and tested on breast cancer cell lines. The results showed improved cytotoxicity compared to free drugs, indicating enhanced therapeutic efficacy .
- Mechanism: The sustained release profile of the drug was attributed to the redox-responsive nature of the polymer backbone derived from L-Cystine NCA.
2.2. Antimicrobial Activity
- Polypeptides synthesized from L-Cystine NCA have shown antibacterial properties due to their ability to disrupt bacterial membranes. This activity is enhanced by functionalizing the polypeptides with hydrophilic or cationic groups .
3.1. Polymerization Kinetics
- Studies have demonstrated that catalysts like crown ethers accelerate the polymerization of NCAs, including L-Cystine NCA, by lowering activation energy and promoting efficient chain propagation .
- FTIR Analysis: The rapid conversion of NCAs into polypeptides was confirmed by monitoring changes in characteristic anhydride and amide peaks during polymerization .
3.2. Structural Influence
- The topology of poly(L-cysteine) significantly affects its self-assembly into nanostructures, influencing drug encapsulation efficiency and release profiles .
4. Data Summary
5. Future Directions
The versatility of L-Cystine NCA makes it a promising candidate for further research in:
- Developing advanced drug delivery systems with targeted release mechanisms.
- Exploring its potential in antimicrobial coatings for medical devices.
- Investigating its role in tissue engineering as a biocompatible scaffold material.
Properties
Molecular Formula |
C8H8N2O6S2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[[(2,5-dioxo-1,3-oxazolidin-4-yl)methyldisulfanyl]methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H8N2O6S2/c11-5-3(9-7(13)15-5)1-17-18-2-4-6(12)16-8(14)10-4/h3-4H,1-2H2,(H,9,13)(H,10,14) |
InChI Key |
AJOSXZJYTSNNSS-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)OC(=O)N1)SSCC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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